molecular formula C5H6N4O2 B1630009 6-Nitropyridine-2,3-diamine CAS No. 856851-24-6

6-Nitropyridine-2,3-diamine

Cat. No. B1630009
CAS RN: 856851-24-6
M. Wt: 154.13 g/mol
InChI Key: OESYDURQGNTTMM-UHFFFAOYSA-N
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Description

6-Nitropyridine-2,3-diamine is a chemical compound with the molecular formula C5H6N4O2. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a nitro group and two amino groups attached to a pyridine ring. The exact structural details can be determined using techniques such as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

Scientific Research Applications

Synthesis and Structural Characterization

6-Nitropyridine-2,3-diamine serves as a precursor in the synthesis of complex compounds and materials. For instance, nickel(II) complexes with polydentate aminopyridine ligands have been synthesized, showcasing the compound's utility in forming structures with specific geometries and catalytic properties. These complexes exhibit high catalytic activity in certain reduction reactions, demonstrating the potential of this compound derivatives in facilitating electrochemical processes (Kryatov et al., 2002).

Coordination Chemistry and Luminescence

Derivatives of pyridine, including those related to this compound, have been extensively used as ligands in coordination chemistry. These compounds have been instrumental in developing luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical properties. This highlights the role of this compound derivatives in the advancement of materials with specific electronic and optical characteristics (Halcrow, 2005).

Molecular Electronics and Sensing Applications

The charge-induced conformational changes in certain this compound derivatives have been explored for their potential in molecular electronics. For example, the development of a programmable molecular diode demonstrates the compound's capacity for nano-scale electronic applications, where its structural changes upon charging can significantly impact electronic behavior (Derosa, Guda, & Seminario, 2003).

Polymer Science and Material Stability

In polymer science, this compound derivatives have contributed to the synthesis and characterization of thermally stable polymers. By reacting with various dianhydrides, these derivatives facilitate the creation of polyimides and copolyimides, which are noted for their excellent thermal stability, solubility, and potential for advanced material applications (Koohmareh & Mohammadifard, 2011).

Vibrational Spectroscopy and Chemical Analysis

The detailed vibrational spectroscopic studies of this compound derivatives provide insights into their molecular structure and stability. Such analyses are crucial for understanding the interactions and bond strengths within these compounds, which is valuable for their application in chemical sensing and material characterization (Karnan, Balachandran, & Murugan, 2012).

Safety and Hazards

While specific safety and hazard information for 6-Nitropyridine-2,3-diamine is not available, general precautions for handling nitropyridines include using personal protective equipment, avoiding dust formation, and avoiding breathing vapors, mist, or gas .

properties

IUPAC Name

6-nitropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESYDURQGNTTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631175
Record name 6-Nitropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856851-24-6
Record name 6-Nitro-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856851-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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